molecular formula C13H8Cl2F2S B7995806 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995806
M. Wt: 305.2 g/mol
InChI Key: NIHOSXURPWHGLU-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic organosulfur compound featuring a benzyl-thioether scaffold. This structure incorporates the 3-chloro-4-fluorophenyl motif, which has been identified in scientific literature as a key pharmacophore for inhibiting the enzyme tyrosinase (TYR) from Agaricus bisporus . Research suggests that this specific motif can establish profitable interactions within the enzyme's catalytic cavity, engaging in π/π stacking and fluorine bonding, which are critical for effective binding and inhibition . The strategic inclusion of halogen atoms (chloro and fluoro) on the aromatic rings is designed to optimize biological activity and enhance molecular interactions in biochemical contexts . As a result, this compound is of significant value in medicinal chemistry and biochemical research, particularly for the development and study of novel tyrosinase inhibitors with potential applications in pharmaceutical and cosmetic fields . This product is designated For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-1-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-11-5-9(16)2-1-8(11)7-18-10-3-4-13(17)12(15)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOSXURPWHGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CSC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzene Derivatives

The synthesis begins with halogenated precursors to establish the chloro and fluoro substituents. A common approach involves 1-chloro-3-fluoro-6-methylbenzene as the primary aromatic backbone. Chlorination and fluorination are achieved via electrophilic substitution using Cl₂ (g) and F₂ (g) under controlled conditions. For instance:

  • Chlorination : Performed at 40–60°C in CCl₄ with AlCl₃ as a catalyst, yielding 1-chloro-3-fluoro-6-(chloromethyl)benzene.

  • Fluorination : Utilizes HF-pyridine complexes at 0–10°C to prevent over-fluorination.

Sulfanylmethyl Group Introduction

The sulfanylmethyl bridge is introduced via thiol-alkylation or Ullmann coupling . In one method, 3-chloro-4-fluorobenzenethiol reacts with 1-chloro-3-fluoro-6-(chloromethyl)benzene in dimethylformamide (DMF) using K₂CO₃ as a base:

C6H3ClF–CH2Cl+HS–C6H2ClFK2CO3,DMFC13H8Cl2F2S\text{C}6\text{H}3\text{ClF}–\text{CH}2\text{Cl} + \text{HS}–\text{C}6\text{H}2\text{ClF} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{13}\text{H}8\text{Cl}2\text{F}_2\text{S}

Key parameters :

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.

  • Temperature : 80–100°C for 12–24 hours.

  • Yield : 65–72% after column chromatography.

Friedel-Crafts Sulfanylation

Catalytic Sulfanylmethylation

A Friedel-Crafts approach employs trifluoromethanesulfonic acid (TfOH) to activate the sulfanylmethyl donor. For example, 3-chloro-4-fluorophenylmethanesulfonyl chloride reacts with 1-chloro-3-fluoro-6-methylbenzene under TfOH catalysis:

Ar–CH2SO2Cl+Ar’TfOHAr–CH2S–Ar’\text{Ar–CH}2\text{SO}2\text{Cl} + \text{Ar'} \xrightarrow{\text{TfOH}} \text{Ar–CH}_2\text{S–Ar'}

Conditions :

  • Catalyst : 10 mol% TfOH.

  • Temperature : 120°C for 6 hours.

  • Yield : 58–63% with >95% purity.

Industrial Scalability

Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side reactions. For instance, a microreactor system at 120°C achieves 85% conversion in 2 hours, compared to 48% in batch reactors.

Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling links pre-functionalized benzene rings. A boronic ester derivative of 3-chloro-4-fluorophenylsulfanylmethyl group reacts with 1-chloro-3-fluoro-6-bromobenzene:

Ar–B(OH)2+Ar’–BrPd(PPh3)4Ar–Ar’\text{Ar–B(OH)}2 + \text{Ar'–Br} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Ar–Ar'}

Optimized conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Cs₂CO₃ in THF/H₂O.

  • Yield : 70–75%.

SNAr (Nucleophilic Aromatic Substitution)

Electron-deficient aromatic rings undergo substitution with thiolate nucleophiles. For example, 1-chloro-3-fluoro-6-nitrobenzene reacts with sodium 3-chloro-4-fluorophenylsulfanylmethanide:

Ar–NO2+NaS–CH2–Ar’Ar–S–CH2–Ar’\text{Ar–NO}2 + \text{NaS–CH}2\text{–Ar'} \rightarrow \text{Ar–S–CH}_2\text{–Ar'}

Key factors :

  • Electron-withdrawing groups (NO₂, Cl, F) activate the ring.

  • Temperature : 150°C in DMF.

  • Yield : 50–55%.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane/ethyl acetate, 8:2) removes unreacted thiols and halides.

  • HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients.

Spectroscopic Analysis

Technique Key Peaks Functional Group Confirmation
¹H NMR (CDCl₃)δ 4.21 (s, 2H, SCH₂), 7.12–7.45 (m, 6H, Ar–H)Sulfanylmethyl bridge
¹³C NMR δ 38.5 (SCH₂), 115–140 (Ar–C)Aromatic carbons
IR 680 cm⁻¹ (C–S), 1120 cm⁻¹ (C–F)Sulfide and C–F bonds
MS m/z 305.2 [M+H]⁺Molecular ion

Comparative Analysis of Methods

Method Advantages Limitations Yield
NAS High regioselectivityLong reaction times65–72%
Friedel-Crafts ScalableAcidic conditions degrade sensitive groups58–63%
Suzuki Coupling Tolerance to functional groupsRequires pre-functionalized reagents70–75%
SNAr Works with electron-deficient ringsHigh temperatures needed50–55%

Mechanistic Insights

NAS Mechanism

  • Deprotonation : K₂CO₃ generates a thiolate nucleophile (Ar–S⁻).

  • Nucleophilic Attack : Thiolate attacks the benzyl chloride’s electrophilic carbon.

  • Elimination : Cl⁻ leaves, forming the sulfanylmethyl bridge.

Friedel-Crafts Pathway

  • Activation : TfOH protonates the sulfonyl group, forming a reactive electrophile.

  • Electrophilic Substitution : The activated species reacts with the aromatic ring.

  • Rearomatization : Loss of H⁺ restores aromaticity.

Industrial and Environmental Considerations

  • Waste Management : Chlorinated byproducts are neutralized with NaOH scrubbers.

  • Green Chemistry : Solvent recovery systems (e.g., DMF distillation) reduce environmental impact.

  • Catalyst Recycling : Pd catalysts from Suzuki reactions are recovered via filtration.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfanylmethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Products with different nucleophiles replacing the halogen atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated compounds or reduced sulfanylmethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has been explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases. The presence of halogen atoms often enhances the biological activity of compounds, making them suitable candidates for further development.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chlorinated phenylsulfanylmethyl compounds have shown effectiveness against different cancer cell lines, suggesting that 1-chloro-3-fluoro derivatives may also possess similar bioactivity .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis processes. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Reactions Involving 1-Chloro-3-fluoro Compounds

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionRoom Temperature, DMF85
Coupling ReactionPd-catalyzed, Ethanol90
Electrophilic Aromatic SubstitutionAcetic Acid75

Materials Science

In materials science, halogenated compounds are often utilized to modify the properties of polymers and other materials. The incorporation of 1-chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene into polymer matrices can enhance thermal stability and chemical resistance.

Case Study: Polymer Composites
Studies have shown that adding halogenated aromatic compounds to polymer composites improves flame retardancy and thermal degradation properties. For example, incorporating such compounds into polycarbonate matrices resulted in materials with significantly improved fire resistance compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms and the sulfanylmethyl group can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the sulfanylmethyl bridge linking two halogenated aromatic rings. Below is a comparative analysis with analogs:

Table 1: Structural Comparison
Compound Name Molecular Formula Key Substituents Primary Application
Target Compound C13H8Cl2F2S Cl, F, (3-Cl-4-F-C6H3)SCH2 Research Chemical
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) C12H9ClO2S Cl, PhSO2 Pesticide
SC-558 Analogs (e.g., 1e: X = Cl) C16H12ClN3O2S Cl, SO2NH2, quinazoline COX-2 Inhibitor (Pharmaceutical)
Dacomitinib C24H25ClFN5O2·H2O (3-Cl-4-F-C6H3)NH, methoxyquinazoline Anticancer (EGFR Inhibitor)

Key Observations :

  • Halogenation: The target compound’s dual chloro-fluoro substitution on both aromatic rings contrasts with Sulphenone’s single chlorine and SC-558’s variable substituents (e.g., Br, OCH3). Fluorine’s electronegativity may enhance metabolic stability compared to bulkier groups like methoxy .
  • Sulfur Functionality: The sulfanylmethyl (-SCH2-) group differs from Sulphenone’s sulfonyl (-SO2-) and SC-558’s sulfonamide (-SO2NH2).

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Sulphenone SC-558 (1e) Dacomitinib
Molecular Weight (g/mol) 301.22 252.76 345.80 487.95
Halogen Atoms 2 Cl, 2 F 1 Cl 1 Cl 1 Cl, 1 F
Solubility (Predicted) Low (lipophilic) Moderate (polar SO2) Low (sulfonamide) Low (quinazoline core)
Stability High (F substitution) Moderate High (SO2NH2 group) High (crystalline hydrate)

Key Observations :

  • The target compound’s low solubility aligns with its high halogen content and non-polar sulfanylmethyl group, contrasting with Sulphenone’s moderate solubility due to its polar sulfonyl group .
  • Fluorine’s role : Fluorine in the target compound and dacomitinib likely enhances metabolic stability and binding affinity via electron-withdrawing effects .

Research Tools and Methodologies

Crystallographic software like SHELX () is widely used to resolve structures of halogenated aromatics. For example, SHELXL refines small-molecule geometries, which could aid in analyzing the target compound’s conformation .

Biological Activity

1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and its cytotoxic properties.

Chemical Structure and Properties

The molecular formula of 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is C13H9Cl2FC_{13}H_9Cl_2F with a molecular weight of approximately 265.12 g/mol. The presence of halogen atoms (chlorine and fluorine) in the structure is known to enhance biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, halogenated derivatives have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) . The introduction of chlorine and fluorine atoms is believed to increase lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .

Compound Activity Target
1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzenePotential antibacterialS. aureus, MRSA
4-ChlorocinnamanilidesEffectiveGram-positive bacteria
3,4-DichlorocinnamanilidesBroader spectrumE. faecalis, M. tuberculosis

Anticancer Activity

In vitro studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives of cinnamic acid have been shown to possess anticancer properties while maintaining low toxicity to normal cells . The structure-activity relationship (SAR) indicates that modifications in the halogen substituents can lead to enhanced anticancer activity.

Case Studies

  • Cinnamic Acid Derivatives : A study evaluated a series of cinnamic acid derivatives, revealing that certain compounds demonstrated submicromolar activity against cancer cell lines while exhibiting minimal cytotoxicity towards primary mammalian cells . This highlights the potential for developing new anticancer agents based on similar structural frameworks.
  • Antibacterial Efficacy : In a comparative study, several halogenated compounds were assessed for their antibacterial efficacy against clinical isolates. Compounds with multiple halogen substitutions exhibited superior activity compared to their non-halogenated counterparts, suggesting that 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene may also possess similar properties .

Research Findings

The biological activity of halogenated compounds has been extensively documented. The following findings summarize key insights:

  • Enhanced Lipophilicity : The presence of halogens increases the lipophilicity of compounds, which is crucial for penetrating bacterial membranes and exerting antimicrobial effects .
  • Cytotoxicity Profiles : While many halogenated compounds show promising antibacterial and anticancer activities, their cytotoxicity profiles must be carefully evaluated to identify candidates with therapeutic potential without significant side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene, and what reaction conditions optimize yield?

  • Methodology : The compound’s synthesis likely involves sulfanylmethylation via nucleophilic substitution. A plausible route is reacting 3-chloro-4-fluorobenzenethiol with a bromomethylated benzene precursor (e.g., 1-bromo-3-chloro-5-fluorobenzene) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or GC-MS is critical .
  • Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield optimization by controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

  • Spectroscopic Confirmation :

  • ¹H/¹³C NMR : Identify protons on the benzene rings (δ 6.8–7.5 ppm) and sulfanylmethyl (–SCH₂–, δ ~3.5 ppm). Fluorine and chlorine substituents cause distinct splitting patterns .
  • HRMS : Exact mass verification (calculated for C₁₃H₈Cl₂F₂S: 324.97 g/mol) using high-resolution mass spectrometry .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, particularly the C–S–C linkage (expected ~1.81 Å) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate:

  • Frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Partial charges on sulfur and halogens to predict reactivity in cross-coupling reactions .
    • Thermochemical Accuracy : Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to reduce errors in atomization energy calculations (<3 kcal/mol) .

Q. How do intermolecular interactions in the crystal lattice influence its physicochemical stability?

  • Crystal Packing Analysis :

  • Weak Interactions : Halogen∙∙∙π (Cl∙∙∙C₆H₅) and hydrogen bonding (C–H∙∙∙F) stabilize the lattice. Use Mercury or ORTEP-3 to visualize these interactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (empirical) with lattice energy (DFT-calculated). Discrepancies >5°C suggest polymorphic forms .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, reaction yields) be resolved?

  • Case Study : If DFT-predicted C–S bond length (1.81 Å) conflicts with crystallographic data (1.78 Å):

  • Error Sources : Basis set limitations (switch to def2-TZVP) or neglect of dispersion forces (add D3 correction).
  • Experimental Validation : Repeat crystallography with higher-resolution data (SHELXL refinement, R-factor <0.05) .
    • Yield Discrepancies : Compare synthetic protocols (e.g., solvent polarity, catalyst presence) using DOE (Design of Experiments) to isolate critical variables .

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